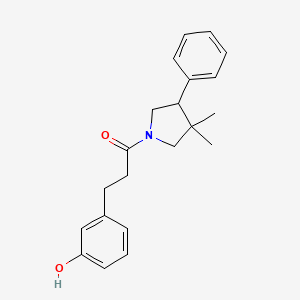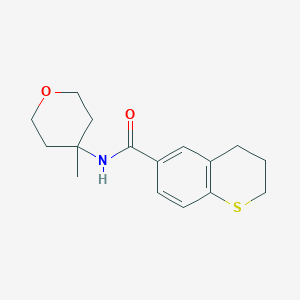![molecular formula C12H14ClN5 B7435347 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine](/img/structure/B7435347.png)
4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine, also known as CTAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CTAP is a selective antagonist of the kappa opioid receptor (KOR), which is a G-protein-coupled receptor that plays a crucial role in the regulation of pain, stress, and addiction. The purpose of
科学研究应用
4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has been used extensively in scientific research to investigate the role of KOR in various physiological and pathological processes. For example, 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has been used to study the effects of KOR activation on pain perception, stress response, and drug addiction. 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has also been used to evaluate the potential therapeutic benefits of KOR antagonists in the treatment of depression, anxiety, and other psychiatric disorders.
作用机制
4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine acts as a competitive antagonist of KOR, binding to the receptor and preventing the activation of downstream signaling pathways. KOR activation has been shown to produce analgesia, dysphoria, and aversion, while KOR blockade has been associated with antidepressant and anxiolytic effects. The precise mechanism by which 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine exerts its effects on KOR is still under investigation, but it is believed to involve interactions with specific amino acid residues within the receptor binding site.
Biochemical and Physiological Effects
4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has been shown to produce a range of biochemical and physiological effects in animal models and human subjects. For example, 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has been shown to reduce pain sensitivity in rats and mice, and to produce antidepressant-like effects in several behavioral tests. 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has also been shown to attenuate the stress response in rats exposed to a forced swim test. However, the effects of 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine can vary depending on the dose, route of administration, and experimental conditions.
实验室实验的优点和局限性
One of the main advantages of 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine is its selectivity for KOR, which allows researchers to investigate the specific effects of KOR activation or blockade without interference from other opioid receptors. 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine is also relatively easy to synthesize and can be obtained in sufficient quantities for laboratory experiments. However, 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has some limitations, including its relatively short half-life and potential off-target effects at high doses.
未来方向
There are several potential future directions for research on 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine and KOR. One area of interest is the development of more selective and potent KOR antagonists for use in clinical trials. Another area of interest is the investigation of the role of KOR in the regulation of immune function and inflammation, which may have implications for the treatment of autoimmune diseases and chronic pain. Finally, the potential use of KOR antagonists in the treatment of substance use disorders, such as opioid addiction, is an important area of ongoing research.
合成方法
The synthesis of 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine involves several steps, including the preparation of 4-chloro-2-pyridinecarboxaldehyde, which is then reacted with 4-(1H-1,2,3-triazol-4-yl)piperidine in the presence of a copper catalyst to yield the final product. The process is relatively straightforward and can be carried out in a laboratory setting using standard equipment and reagents.
属性
IUPAC Name |
4-chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c13-10-1-4-14-12(9-10)17-6-2-11(3-7-17)18-8-5-15-16-18/h1,4-5,8-9,11H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYPXQJMQSYGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2,2-dimethylpropanoyl)phenyl]-1,9-dioxaspiro[5.5]undecane-4-carboxamide](/img/structure/B7435268.png)
![(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7435270.png)
![6-hydroxy-N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435286.png)

![2-methyl-2-phenoxy-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7435294.png)
![N-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]-3-methyl-2-[(2-phenylacetyl)amino]butanamide](/img/structure/B7435313.png)



![Methyl 2-[4-(triazol-1-yl)piperidin-1-yl]pyrimidine-4-carboxylate](/img/structure/B7435350.png)
![6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B7435357.png)
![3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine](/img/structure/B7435364.png)

![7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7435372.png)